2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a benzimidazole core linked to a piperidine ring, which contributes to its unique chemical and biological characteristics. It is often explored for its potential use as an antihistamine and in other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with 3-chloropiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or piperidine derivatives.
Scientific Research Applications
2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antihistamine and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as insomnia and allergies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with histamine receptors, particularly the H1 receptor. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and promoting sedative effects. The molecular pathways involved include the inhibition of histamine-induced signaling cascades, which can lead to reduced inflammation and other histamine-mediated effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-aminopiperidine)-benzimidazole
- 2-(piperidin-1-yl)-1H-benzimidazole
- 2-(piperidin-4-yl)-1H-benzimidazole
Uniqueness
2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit improved selectivity for histamine receptors and better pharmacokinetic profiles, making it a promising candidate for further drug development.
Properties
IUPAC Name |
2-piperidin-3-yl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJADFVPDRSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700226 |
Source
|
Record name | 2-(Piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185176-25-3 |
Source
|
Record name | 2-(Piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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